1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride
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Overview
Description
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a hydrochloride salt, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-5-ol, which can be obtained through the reduction of 1H-indene-5-one using a suitable reducing agent such as sodium borohydride.
Amination: The hydroxyl group at the 5-position is then converted to an amino group through a nucleophilic substitution reaction. This can be achieved by reacting 2,3-dihydro-1H-inden-5-ol with ammonia or an amine under appropriate conditions.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 1-amino-2,3-dihydro-1H-inden-5-one.
Reduction: 1-amino-2,3-dihydro-1H-inden-5-amine.
Substitution: N-acyl or N-alkyl derivatives of 1-amino-2,3-dihydro-1H-inden-5-ol.
Scientific Research Applications
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of indene derivatives and their biological effects.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.
2,3-dihydro-1H-inden-5-ol: Lacks the amino group.
1H-indene-5-ol: The parent compound without the dihydro and amino modifications.
Uniqueness
1-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
Properties
CAS No. |
893414-87-4 |
---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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